Cas no 1021265-22-4 (8-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione)

8-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione structure
1021265-22-4 structure
商品名:8-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS番号:1021265-22-4
MF:C20H26N4O5S
メガワット:434.509243488312
CID:6132853
PubChem ID:27622575

8-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione 化学的及び物理的性質

名前と識別子

    • 8-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
    • AKOS024493589
    • 8-((1-acetylindolin-5-yl)sulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
    • F5049-0100
    • 8-[(1-acetyl-2,3-dihydroindol-5-yl)sulfonyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
    • VU0632540-1
    • 1021265-22-4
    • インチ: 1S/C20H26N4O5S/c1-3-9-24-18(26)20(21-19(24)27)7-11-22(12-8-20)30(28,29)16-4-5-17-15(13-16)6-10-23(17)14(2)25/h4-5,13H,3,6-12H2,1-2H3,(H,21,27)
    • InChIKey: DBEXNVBLBYWLRA-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC2=C(CCN2C(C)=O)C=1)(N1CCC2(C(N(CCC)C(N2)=O)=O)CC1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 434.16239112g/mol
  • どういたいしつりょう: 434.16239112g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 30
  • 回転可能化学結合数: 4
  • 複雑さ: 831
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 116Ų

8-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5049-0100-40mg
8-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
1021265-22-4
40mg
$140.0 2023-09-10
Life Chemicals
F5049-0100-25mg
8-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
1021265-22-4
25mg
$109.0 2023-09-10
Life Chemicals
F5049-0100-75mg
8-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
1021265-22-4
75mg
$208.0 2023-09-10
Life Chemicals
F5049-0100-50mg
8-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
1021265-22-4
50mg
$160.0 2023-09-10
Life Chemicals
F5049-0100-20mg
8-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
1021265-22-4
20mg
$99.0 2023-09-10
Life Chemicals
F5049-0100-2mg
8-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
1021265-22-4
2mg
$59.0 2023-09-10
Life Chemicals
F5049-0100-10mg
8-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
1021265-22-4
10mg
$79.0 2023-09-10
Life Chemicals
F5049-0100-3mg
8-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
1021265-22-4
3mg
$63.0 2023-09-10
Life Chemicals
F5049-0100-30mg
8-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
1021265-22-4
30mg
$119.0 2023-09-10
Life Chemicals
F5049-0100-1mg
8-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
1021265-22-4
1mg
$54.0 2023-09-10

8-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione 関連文献

8-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dioneに関する追加情報

Comprehensive Overview of 8-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS No. 1021265-22-4)

The compound 8-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS No. 1021265-22-4) is a sophisticated heterocyclic molecule with a unique spirocyclic structure. Its complex nomenclature reflects its intricate chemical architecture, which combines an indole core, a sulfonyl linker, and a triazaspiro[4.5]decane moiety. This compound has garnered significant attention in pharmaceutical and biochemical research due to its potential applications in drug discovery and development.

Researchers and industry professionals frequently search for information on CAS No. 1021265-22-4 to understand its synthesis, biological activity, and potential therapeutic uses. The molecule's spirocyclic framework is particularly intriguing, as such structures are often associated with enhanced binding affinity and metabolic stability in drug candidates. Recent trends in medicinal chemistry highlight the growing interest in spiro compounds, making this molecule a subject of ongoing investigation.

The sulfonyl group in 8-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione plays a critical role in its chemical reactivity and potential interactions with biological targets. Sulfonyl-containing compounds are known for their versatility in forming hydrogen bonds and their ability to modulate enzyme activity. This feature aligns with current research into enzyme inhibitors and targeted therapies, which are hot topics in the pharmaceutical industry.

Another key aspect of this compound is its indole derivative component. Indoles are ubiquitous in nature and are found in many biologically active molecules, including neurotransmitters and alkaloids. The incorporation of an acetylated indole moiety in this compound suggests potential interactions with serotonin receptors or other neurological targets. This connection is particularly relevant given the rising interest in neuropharmacology and central nervous system (CNS) drug development.

From a synthetic chemistry perspective, the construction of the triazaspiro[4.5]decane system presents an interesting challenge. Spirocyclic systems are often difficult to synthesize with high stereochemical control, and researchers are actively exploring new methodologies for their preparation. The presence of both spiro and fused ring systems in this molecule makes it a valuable case study for synthetic chemists working on complex heterocycles.

The propyl substituent on the triazaspiro[4.5]decane ring may influence the compound's lipophilicity and membrane permeability, which are crucial factors in drug design. Current trends in ADME optimization (Absorption, Distribution, Metabolism, and Excretion) emphasize the importance of balancing these properties, making this structural feature particularly noteworthy for medicinal chemists.

While the exact biological activities of 8-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione are still under investigation, its structural features suggest potential as a pharmacophore in various therapeutic areas. The compound's unique combination of hydrogen bond donors and acceptors, along with its rigid spirocyclic core, makes it an attractive scaffold for further derivatization and optimization.

In the context of current pharmaceutical research, molecules like CAS No. 1021265-22-4 are increasingly valuable as tools for target validation and lead compound identification. The growing emphasis on precision medicine and personalized therapeutics has created demand for structurally diverse compounds that can interact with specific biological targets with high selectivity.

The analytical characterization of this compound presents its own set of challenges and opportunities. Advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming its structure and purity. These analytical aspects are particularly important for researchers searching for reliable reference data on complex heterocyclic compounds.

From a commercial perspective, 8-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione represents an interesting case study in specialty chemicals supply. The compound's complexity means it's typically produced in small quantities for research purposes, highlighting the importance of reliable custom synthesis services in the chemical industry.

Looking forward, the scientific community's understanding of CAS No. 1021265-22-4 will likely continue to evolve as more research is conducted. The compound's structural features position it well for exploration in multiple areas of drug discovery, particularly where three-dimensional molecular complexity is desired to achieve specific biological effects. Its development trajectory will be interesting to follow as researchers uncover more about its potential applications and properties.

おすすめ記事

推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd